

Daturaolone: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

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Compound of Interest

Compound Name: *Daturaolone*

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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **Daturaolone**, a pentacyclic oleanane triterpenoid with significant therapeutic potential. It covers the compound's discovery, natural occurrences, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the signaling pathways modulated by **Daturaolone** and presents its diverse pharmacological activities, supported by quantitative data.

Discovery and Chemical Profile

Daturaolone, also known as 3-oxo-6- β -hydroxy- β -amyirin, was first isolated from *Solanum arundo*[1]. It is a pentacyclic triterpenoid belonging to the oleanane series[1]. The chemical structure of **Daturaolone** was elucidated using mass spectrometry and ^1H NMR spectroscopy, revealing a molecule with five rings, a ketone group, and a hydroxyl group, which are thought to be crucial for its biological activities[1]. Its chemical formula is $\text{C}_{30}\text{H}_{48}\text{O}_2$ and it has a molar mass of $440.712 \text{ g}\cdot\text{mol}^{-1}$ [1][2].

Table 1: Chemical and Physical Properties of **Daturaolone**

Property	Value	Reference
IUPAC Name	(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydricen-3(2H)-one	[1]
Molecular Formula	C ₃₀ H ₄₈ O ₂	[1][2]
Molar Mass	440.712 g·mol ⁻¹	[1]
CAS Number	41498-80-0	[1]

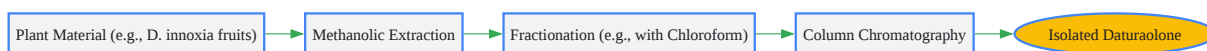
Natural Sources

Daturaolone has been isolated from a variety of plant species, most notably from the genus *Datura*. It is found in species such as *Datura stramonium*, *Datura innoxia*, and *Datura metel*[1]. Beyond the *Datura* genus, this compound has also been identified in *Solanum arundo* and the bark of *Pistacia integerrima*[1][3][4][5]. The fruits of *D. innoxia* collected from Islamabad, Pakistan, have been a documented source for its isolation[6].

Experimental Protocols

Isolation of Daturaolone

A common method for the isolation of **Daturaolone** involves column chromatography. The general workflow is as follows:



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Figure 1: General workflow for the isolation of **Daturaolone**.

In a specific example, **Daturaolone** was isolated from the chloroform fraction of a methanolic extract of *Datura metel* L. fruits[3]. The fruits of *D. innoxia* were authenticated, and a voucher

specimen was archived before proceeding with the isolation process, which involved column chromatography[6].

Structural Elucidation

The chemical structure of the isolated **Daturaolone** is typically confirmed using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR, along with 2D NMR techniques like HMBC, HSQC, and COSY, are employed to determine the connectivity of atoms[3][6].
- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular formula[4].
- X-ray Crystallography: This technique provides definitive confirmation of the three-dimensional structure of the molecule[3][7].

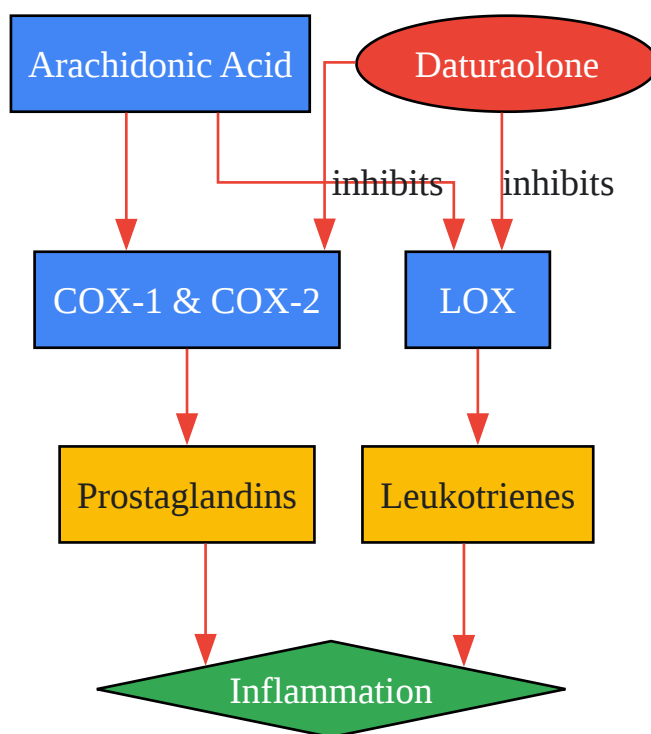
Biological Activities and Signaling Pathways

Daturaolone exhibits a wide range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

Daturaolone has demonstrated significant in vivo anti-inflammatory and antinociceptive potential[4][5][6][8]. It has been shown to reduce carrageenan-induced paw edema in mice and decrease writhing responses induced by acetic acid[4][5][8].

The anti-inflammatory mechanism of **Daturaolone** involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. This inhibition leads to the suppression of prostaglandin and leukotriene synthesis from arachidonic acid[9]. Furthermore, **Daturaolone** has been shown to significantly inhibit the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF- κ B), a major regulator of inflammatory responses[6][10].



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Figure 2: Inhibition of the Arachidonic Acid Pathway by **Daturaolone**.

In silico molecular docking studies have further supported these findings, showing interactions between **Daturaolone** and the binding sites of COX-1, COX-2, 5-LOX, and NF- κ B[6][8].

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of **Daturaolone**

Assay	Result	Species	Reference
NF-κB Inhibition	IC ₅₀ : 1.2 ± 0.8 µg/mL	In vitro	[6][11]
Nitric Oxide Production Inhibition	IC ₅₀ : 4.51 ± 0.92 µg/mL	In vitro	[6][11]
Carrageenan-induced Paw Edema	ED ₅₀ : 10.1 mg/kg	Mouse	[4][5][8]
Acetic Acid-induced Writhing	ED ₅₀ : 13.8 mg/kg	Mouse	[4][5][8]
Inflammatory Paw Edema Reduction	81.73 ± 3.16%	In vivo	[6][11]
Heat-induced Pain (Antinociception)	89.47 ± 9.01%	In vivo	[6][11]

Other Pharmacological Activities

Beyond its anti-inflammatory effects, **Daturaolone** has shown a spectrum of other promising biological activities:

- **Antimicrobial Activity:** It has been found to possess both anti-fungal and anti-bacterial properties, inhibiting the growth of bacterial strains such as *Klebsiella pneumoniae* and *S. aureus*[1].
- **Enzyme Inhibition:** **Daturaolone** exhibits significant inhibitory activity against α-glucosidase and β-secretase, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease, respectively[6][7].
- **Gastrointestinal and Muscular Effects:** Studies on the chloroform extract of *Datura metel* and isolated **Daturaolone** have shown a significant reduction in gastrointestinal motility and muscle relaxant properties[9][12].
- **Antipyretic Activity:** The compound has also demonstrated significant antipyretic (fever-reducing) effects at higher doses[9][12].

Table 3: Other Biological Activities of **Daturaolone**

Activity	Target/Assay	Result	Reference
α -Glucosidase Inhibition	IC ₅₀ : 17.54 μ M	[7]	
β -Secretase Inhibition	IC ₅₀ : 17.54 μ M	[7]	
Antipyretic Activity	Maximum effect (84.64%) at 20 mg/kg i.p.	[9][12]	
Cytotoxicity (Normal Lymphocytes)	IC ₅₀ > 20 μ g/mL	[6][11]	
Cytotoxicity (Huh7.5 Cancer Cells)	IC ₅₀ : 17.32 \pm 1.43 μ g/mL	[6][11]	

Conclusion

Daturaolone is a naturally occurring pentacyclic triterpenoid with a compelling profile of biological activities, particularly its potent anti-inflammatory effects. The established protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position **Daturaolone** as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, diabetes, and neurodegenerative diseases. Further detailed mechanistic and preclinical studies are warranted to fully explore its therapeutic potential.

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